molecular formula C18H15ClN4O B7758871 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7758871
M. Wt: 338.8 g/mol
InChI Key: PERIASGXHCPAMU-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrole ring, a benzimidazole moiety, and a chlorophenyl group. It is of significant interest in the fields of organic chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Construction of the Pyrrole Ring: The pyrrole ring is typically formed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or an amine.

    Final Assembly: The final step involves the coupling of the benzimidazole and pyrrole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while substitution reactions can yield a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole-3-carboxylic acid
  • 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole-3-sulfonamide

Uniqueness

The uniqueness of 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-22-14-5-3-2-4-13(14)21-18(22)16-15(24)10-23(17(16)20)12-8-6-11(19)7-9-12/h2-9H,10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIASGXHCPAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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